RK-33 is a small molecule inhibitor designed to target the ATP-binding domain of DDX3 (DDX3X), a member of the DEAD-box RNA helicase family. [, , , , ] This family of enzymes plays crucial roles in RNA metabolism, including transcription, translation, splicing, and RNA degradation. [] DDX3 is often overexpressed in various cancers, including lung, breast, colorectal, prostate, and Ewing sarcoma. [, , , , , , , ] RK-33 aims to disrupt the function of DDX3 and has shown promising results as a potential anticancer agent, particularly in combination with radiotherapy. [, , , ]
Detailed information regarding the molecular structure of RK-33, including structural data and analyses, is currently limited in the reviewed literature. One study mentions the compound's full chemical name: 3,7-Dihydro-3,7-bis[(4-methoxyphenyl)methyl]-2H-diimidazo[4,5-d:4',5'-f][1,3]diazepin-2-one. [] This information can be used to determine the compound's structural formula.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4